Computed Lipophilicity (LogP) Differentiation: Ortho-Isopropyl vs. Unsubstituted Phenyl and Ortho-Methyl N-Aryl Pyrrole-2-carbaldehydes
The computed octanol–water partition coefficient (LogP) of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde is 3.41, compared with 2.29 for 1-phenyl-1H-pyrrole-2-carbaldehyde and 2.5 for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde [1]. This represents a LogP increase of +1.12 log units over the unsubstituted phenyl analog and +0.91 log units over the ortho-methyl analog, translating to an approximately 13-fold and 8-fold higher predicted octanol–water partition coefficient, respectively. The topological polar surface area (TPSA) remains constant at 22 Ų across all three analogs, indicating that the lipophilicity gain arises solely from the increased hydrocarbon content of the isopropyl group without altering hydrogen-bonding capacity.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.41 (1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, CAS 383136-02-5) |
| Comparator Or Baseline | LogP = 2.29 (1-phenyl-1H-pyrrole-2-carbaldehyde, CAS 30186-39-1); LogP = 2.5 (1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, CAS 35524-41-5) |
| Quantified Difference | ΔLogP = +1.12 vs. 1-phenyl analog; ΔLogP = +0.91 vs. 1-(2-methylphenyl) analog |
| Conditions | Computed LogP values from ChemSrc and Molaid databases using standard atom-based prediction algorithms; all three compounds share identical TPSA of ~22 Ų |
Why This Matters
A LogP difference exceeding 1 log unit is sufficient to produce meaningful changes in membrane permeability, plasma protein binding, and reversed-phase chromatographic retention, making the ortho-isopropyl variant the preferred choice when higher lipophilicity is required without altering the hydrogen-bonding pharmacophore.
- [1] Molaid. 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 35524-41-5). LogP 2.5, TPSA 22, rotatable bonds 2. Available at: https://www.molaid.com/MS_403904 View Source
